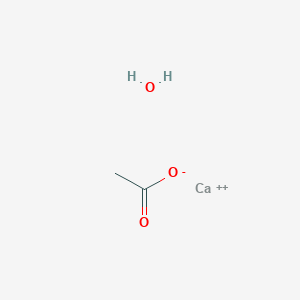
Calcium;acetate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium acetate hydrate is a chemical compound that is the calcium salt of acetic acid. It is commonly found in its monohydrate form, represented by the formula Ca(CH₃COO)₂·H₂O. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. Calcium acetate hydrate is used in various applications, including as a food additive, a stabilizer, and in medical treatments for conditions such as hyperphosphatemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium acetate hydrate can be synthesized through the reaction of calcium carbonate or calcium hydroxide with acetic acid. The reactions are as follows:
From calcium carbonate: [ \text{CaCO}_3 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca(CH}_3\text{COO)}_2 (\text{aq}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) ]
From calcium hydroxide: [ \text{Ca(OH)}_2 (\text{s}) + 2\text{CH}_3\text{COOH} (\text{aq}) \rightarrow \text{Ca(CH}_3\text{COO)}_2 (\text{aq}) + 2\text{H}_2\text{O} (\text{l}) ]
Industrial Production Methods
Industrial production of calcium acetate hydrate typically involves the same reactions but on a larger scale. The process may include additional steps to purify the product and ensure it meets specific quality standards. The use of hydrated lime (calcium hydroxide) and acetic acid is common in industrial settings due to the availability and cost-effectiveness of the raw materials .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium acetate hydrate undergoes various chemical reactions, including:
Decomposition: When heated, calcium acetate hydrate decomposes to form calcium carbonate and acetone. [ \text{Ca(CH}_3\text{COO)}_2 \cdot \text{H}_2\text{O} \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COCH}_3 ]
Hydrolysis: In aqueous solutions, calcium acetate can hydrolyze to form acetic acid and calcium hydroxide.
Common Reagents and Conditions
Common reagents used in reactions with calcium acetate hydrate include acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired outcome, such as temperature control for decomposition or specific pH levels for hydrolysis.
Major Products Formed
The major products formed from the reactions of calcium acetate hydrate include calcium carbonate, acetone, acetic acid, and calcium hydroxide. These products have various applications in different industries .
Wissenschaftliche Forschungsanwendungen
Calcium acetate hydrate is used in a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of calcium acetate hydrate in medical applications is its ability to bind phosphate. Calcium acetate and other calcium salts work by binding with phosphate in the food consumed, preventing its absorption into the bloodstream. This is particularly useful in patients with kidney disease, where phosphate levels need to be controlled .
Vergleich Mit ähnlichen Verbindungen
Calcium acetate hydrate can be compared with other calcium salts such as calcium carbonate and calcium citrate:
Calcium Carbonate: Similar to calcium acetate, calcium carbonate is used as a phosphate binder.
Calcium Citrate: This compound is often used as a dietary supplement for calcium.
Similar Compounds
- Magnesium Acetate
- Sodium Acetate
- Potassium Acetate
These compounds share similar properties and applications but differ in their specific uses and effectiveness in various reactions .
Eigenschaften
Molekularformel |
C2H5CaO3+ |
|---|---|
Molekulargewicht |
117.14 g/mol |
IUPAC-Name |
calcium;acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Ca.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-1 |
InChI-Schlüssel |
FAHRAYOVAVLWAA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



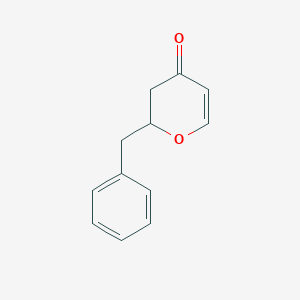
![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13899297.png)

![9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13899301.png)
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)
![6-Methyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine dihydrochloride](/img/structure/B13899322.png)
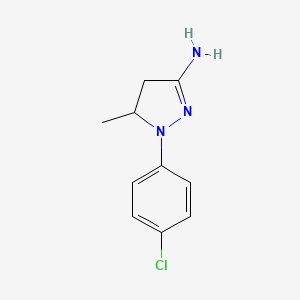
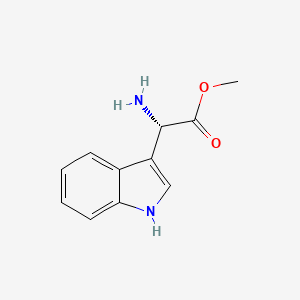
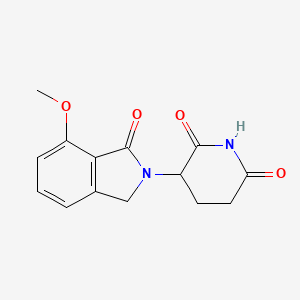


![Tert-butyl 2-amino-6,7-dihydro-5H-pyrazolo[1,5-A]pyrimidine-4-carboxylate](/img/structure/B13899360.png)

